Cas no 2361821-49-8 (1-(prop-2-enoyl)-N-(propan-2-yl)-N-propylpiperidine-4-carboxamide)

1-(prop-2-enoyl)-N-(propan-2-yl)-N-propylpiperidine-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- 1-(prop-2-enoyl)-N-(propan-2-yl)-N-propylpiperidine-4-carboxamide
- 2361821-49-8
- N-Propan-2-yl-1-prop-2-enoyl-N-propylpiperidine-4-carboxamide
- EN300-26573795
- Z2500500482
- N-(1-Methylethyl)-1-(1-oxo-2-propen-1-yl)-N-propyl-4-piperidinecarboxamide
-
- インチ: 1S/C15H26N2O2/c1-5-9-17(12(3)4)15(19)13-7-10-16(11-8-13)14(18)6-2/h6,12-13H,2,5,7-11H2,1,3-4H3
- InChIKey: NGPGPTVZVWAKFK-UHFFFAOYSA-N
- ほほえんだ: N1(C(=O)C=C)CCC(C(N(C(C)C)CCC)=O)CC1
計算された属性
- せいみつぶんしりょう: 266.199428076g/mol
- どういたいしつりょう: 266.199428076g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 331
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 40.6Ų
じっけんとくせい
- 密度みつど: 1.017±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 437.6±25.0 °C(Predicted)
- 酸性度係数(pKa): -0.64±0.20(Predicted)
1-(prop-2-enoyl)-N-(propan-2-yl)-N-propylpiperidine-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26573795-0.05g |
1-(prop-2-enoyl)-N-(propan-2-yl)-N-propylpiperidine-4-carboxamide |
2361821-49-8 | 90% | 0.05g |
$246.0 | 2023-09-14 |
1-(prop-2-enoyl)-N-(propan-2-yl)-N-propylpiperidine-4-carboxamide 関連文献
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1-(prop-2-enoyl)-N-(propan-2-yl)-N-propylpiperidine-4-carboxamideに関する追加情報
Introduction to 1-(prop-2-enoyl)-N-(propan-2-yl)-N-propylpiperidine-4-carboxamide (CAS No. 2361821-49-8)
1-(prop-2-enoyl)-N-(propan-2-yl)-N-propylpiperidine-4-carboxamide, identified by its Chemical Abstracts Service (CAS) number 2361821-49-8, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, featuring a piperidine core with acyl and alkyl substituents, has garnered attention due to its structural complexity and potential biological activity. The presence of a prop-2-enoyl (crotonyl) group at the 1-position and propyl substituents at both the N(2) and N(3) positions of the piperidine ring contributes to its unique chemical properties and reactivity.
The synthesis of 1-(prop-2-enoyl)-N-(propan-2-yl)-N-propylpiperidine-4-carboxamide involves multi-step organic transformations, including condensation reactions, nucleophilic substitutions, and cyclization processes. The precise arrangement of functional groups in this molecule makes it a valuable scaffold for drug discovery efforts. Researchers have been exploring its potential as a precursor in the development of novel therapeutic agents, particularly in the areas of central nervous system (CNS) disorders and inflammatory conditions.
Recent advancements in computational chemistry have enabled the rapid screening of such compounds for their pharmacological profiles. Molecular docking studies suggest that 1-(prop-2-enoyl)-N-(propan-2-yl)-N-propylpiperidine-4-carboxamide may interact with various biological targets, including enzymes and receptors implicated in neurological diseases. The crotonyl moiety, in particular, has been identified as a key pharmacophore in several bioactive molecules, potentially contributing to the compound's binding affinity and efficacy.
In vitro studies have begun to unravel the mechanism of action of this compound. Initial experiments indicate that it may exhibit inhibitory effects on certain enzymes involved in neurotransmitter metabolism. These findings are particularly intriguing given the growing interest in modulating neurotransmitter levels for the treatment of conditions such as depression, anxiety, and cognitive disorders. The propyl substituents on the piperidine ring are also thought to influence solubility and metabolic stability, factors that are critical for drug development.
The chemical stability of 1-(prop-2-enoyl)-N-(propan-2-yl)-N-propylpiperidine-4-carboxamide under various conditions has been thoroughly investigated. Thermal analysis and spectroscopic studies have revealed that the compound maintains its structural integrity under moderate temperatures but may degrade under extreme pH conditions or prolonged exposure to light. These insights are crucial for formulating stable pharmaceutical formulations that ensure efficacy throughout their shelf life.
One of the most promising applications of 1-(prop-2-enoyl)-N-(propan-2-yl)-N-propylpiperidine-4-carboxamide lies in its potential use as an intermediate in the synthesis of more complex derivatives. By modifying specific functional groups or introducing additional moieties, researchers can generate libraries of analogs with tailored biological activities. This approach aligns with modern drug discovery strategies that emphasize diversity-oriented synthesis (DOS) to accelerate the identification of lead compounds.
The role of 1-(prop-2-enoyl)-N-(propan-2-yl)-N-propylpiperidine-4-carboxamide in medicinal chemistry extends beyond its direct pharmacological effects. Its unique structural features make it a valuable tool for mechanistic studies, helping researchers understand how similar molecules interact with biological systems. Such knowledge is essential for designing drugs with improved selectivity and reduced side effects.
As research progresses, collaborations between synthetic chemists and biologists will be crucial for translating laboratory findings into clinical applications. The integration of high-throughput screening technologies with advanced computational modeling will further enhance the efficiency of discovering new therapeutic agents based on scaffolds like 1-(prop-2-enoyl)-N-(propan-2-yl)-N-propylpiperidine-4-carboxamide.
The environmental impact of synthesizing and handling this compound is also a consideration in its development. Efforts to optimize synthetic routes for greater atom economy and reduced waste production are ongoing. Sustainable practices in pharmaceutical manufacturing not only minimize environmental footprint but also often lead to cost-effective processes.
In conclusion, 1-(prop-2-enoyl)-N-(propan-2-yl)-N-propylpiperidine-4-carboxamide represents a fascinating molecule with diverse applications in pharmaceutical research. Its complex structure, coupled with promising biological activities, positions it as a key candidate for further investigation. As our understanding of its properties continues to grow, so too will its potential contributions to addressing some of the most challenging health issues faced by society today.
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